Nickel(II) acetylacetonate hydrate
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Overview
Description
Nickel(II) acetylacetonate hydrate is a coordination complex with the chemical formula Ni(C₅H₇O₂)₂·2H₂O. It is a blue-green crystalline compound that is soluble in organic solvents. This compound is widely used in various fields, including catalysis, materials synthesis, and organic chemistry, due to its stability and reactivity .
Mechanism of Action
Target of Action
Nickel(II) acetylacetonate hydrate is a coordination complex where acetylacetonate is the anion derived from deprotonation of acetylacetone . This compound primarily targets the synthesis of Ni-based nanomaterials such as NiO/C nanocomposite and crystalline NiO nanoparticles .
Mode of Action
This compound interacts with its targets through coordination chemistry. The compound exists as molecules of Ni3(acac)6, where the three nickel atoms are approximately collinear and each pair of them is bridged by two μ2 oxygen atoms . This structure allows all nickel centers to achieve an octahedral coordination .
Biochemical Pathways
The compound is widely used as a precursor to synthesize Ni-based nanomaterials via different synthetic methods like non-isothermal decomposition and solvothermal method . It can also be used to prepare Ni catalysts such as Nickel(II) complexes, and hierarchical Ni/beta catalysts for various organic transformations .
Pharmacokinetics
It’s known that the compound is soluble in organic solvents such as toluene . It reacts with water to give the blue-green diaquo complex Ni(acac)2(H2O)2 .
Result of Action
The result of this compound’s action is the formation of Ni-based nanomaterials such as NiO/C nanocomposite and crystalline NiO nanoparticles . These materials have various applications in the field of nanotechnology.
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of water. For instance, the compound reacts with water to form a blue-green diaquo complex . Additionally, the compound is readily dehydrated to the green anhydrous compound at 50° in vacuo .
Biochemical Analysis
Biochemical Properties
Nickel(II) acetylacetonate hydrate plays a significant role in biochemical reactions. It has been reported as an efficient catalyst for the aerobic epoxidation of alkenes using an aldehyde as a co-reactant . The rates of reaction and yields of epoxide are higher with this system than with dissolved this compound .
Cellular Effects
It is known that it can influence cell function through its role as a catalyst in various biochemical reactions .
Molecular Mechanism
This compound exerts its effects at the molecular level through its role as a catalyst. It can bind to biomolecules and influence enzyme activity, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For example, it has been used to synthesize Ni-based nanomaterials via different synthetic methods like non-isothermal decomposition and solvothermal method .
Metabolic Pathways
This compound is involved in various metabolic pathways due to its role as a catalyst in biochemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nickel(II) acetylacetonate hydrate is typically prepared by reacting nickel(II) salts, such as nickel(II) chloride hexahydrate or nickel(II) hydroxide, with acetylacetone in the presence of a weak base like sodium acetate. The reaction can be represented as follows: [ \text{Ni(OH)}_2 + 2 \text{CH}_3\text{COCH}_2\text{COCH}_3 \rightarrow \text{Ni(C}_5\text{H}_7\text{O}_2\text{)}_2 + 2 \text{H}_2\text{O} ] The product is then crystallized to obtain the desired compound .
Industrial Production Methods: In industrial settings, the preparation of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Nickel(II) acetylacetonate hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state complexes.
Reduction: It can be reduced to nickel(0) complexes.
Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often involve the use of other bidentate ligands or monodentate ligands.
Major Products Formed:
Oxidation: Formation of nickel(III) acetylacetonate.
Reduction: Formation of nickel(0) complexes.
Substitution: Formation of new nickel(II) complexes with different ligands.
Scientific Research Applications
Nickel(II) acetylacetonate hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of nickel-based nanomaterials and catalysts.
Biology: It is used in the study of nickel’s biological roles and its interactions with biomolecules.
Medicine: Research is ongoing into its potential use in medical applications, such as in the development of nickel-based drugs.
Comparison with Similar Compounds
- Cobalt(II) acetylacetonate
- Copper(II) acetylacetonate
- Iron(III) acetylacetonate
- Zinc(II) acetylacetonate
Comparison: Nickel(II) acetylacetonate hydrate is unique due to its specific coordination environment and reactivity. Compared to cobalt(II) and copper(II) acetylacetonates, it exhibits different catalytic properties and stability. For instance, nickel(II) acetylacetonate is more effective in certain polymerization reactions compared to its cobalt and copper counterparts .
Properties
CAS No. |
120156-44-7 |
---|---|
Molecular Formula |
C10H18NiO5 |
Molecular Weight |
276.94 g/mol |
IUPAC Name |
4-hydroxypent-3-en-2-one;nickel;hydrate |
InChI |
InChI=1S/2C5H8O2.Ni.H2O/c2*1-4(6)3-5(2)7;;/h2*3,6H,1-2H3;;1H2 |
InChI Key |
HRNADIRXJROXRG-UHFFFAOYSA-N |
Isomeric SMILES |
C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.O.[Ni] |
SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.O.[Ni] |
Canonical SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.O.[Ni] |
physical_description |
Emerald-green solid, soluble in water; [Merck Index] |
Origin of Product |
United States |
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